3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Description
Structural Elucidation of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
IUPAC Nomenclature and Systematic Chemical Identification
This compound is systematically named This compound (IUPAC). Its molecular formula is C₁₁H₁₅ClFNO , with a molecular weight of 231.69 g/mol . The parent compound, 3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol, has a molecular formula C₁₁H₁₄FNO (molecular weight 195.23 g/mol ) and is derived from the reaction of fluorinated aromatic precursors with pyrrolidine derivatives.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₅ClFNO | |
| Molecular Weight | 231.69 g/mol | |
| Parent Compound CID | 59393910 | |
| Hydrochloride CID | 121553426 |
Synonyms include 1246635-86-8 and DB-193325 . The compound’s structure features a pyrrolidine ring with a hydroxyl group at the 3-position and a 4-fluorobenzyl group attached to the nitrogen atom.
Molecular Geometry and Conformational Analysis
The pyrrolidine ring in this compound adopts a pseudorotational equilibrium between envelope (E) and twisted (T) conformations, a characteristic of saturated five-membered rings. The 4-fluorobenzyl substituent exerts steric and electronic effects, influencing the ring’s puckering.
Key Conformational Features:
- Envelope Conformation : The pyrrolidine ring may adopt an E₀ or E₁ envelope, where one atom is displaced from the ring plane. This minimizes steric clashes between the 4-fluorobenzyl group and the hydroxyl substituent.
- Twisted Conformation : In a T₀ or T₁ twist, adjacent atoms are displaced from the plane, balancing substituent interactions.
Experimental data for this compound are limited, but related pyrrolidine derivatives (e.g., 3-(3-fluorophenyl)pyrrolidin-3-ol ) show distinct ¹H NMR signals for pyrrolidine protons (δ 1.82–2.34 ppm) and aromatic fluorophenyl protons (δ 7.27–7.48 ppm). The hydroxyl group typically resonates as a broad singlet near δ 3.56 ppm.
Stereochemical Considerations of Pyrrolidine Substituents
The 3-ol and 4-fluorobenzyl substituents create a stereocenter at the 3-position of the pyrrolidine ring. While the hydrochloride salt does not inherently alter stereochemistry, the parent compound’s synthesis likely involves stereoselective routes.
Stereoelectronic Effects:
- Hydroxyl Group : The 3-ol group participates in hydrogen bonding, potentially stabilizing specific conformations.
- 4-Fluorobenzyl Group : The electron-withdrawing fluorine atom enhances the substituent’s rigidity, favoring pseudo-equatorial positioning to minimize steric strain.
No experimental stereochemical data are available for this compound, but analogous pyrrolidines (e.g., (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol ) exhibit defined configurations.
X-ray Crystallographic Characterization of Solid-State Configuration
No X-ray crystallographic data are reported for this compound. However, structural insights can be inferred from related compounds:
- Pyrrolidine Conformations : In 5-(4-fluorophenyl)pyrrolidin-3-ol hydrochloride , the pyrrolidine ring adopts an envelope conformation with the 4-fluorophenyl group in a pseudo-axial position.
- Hydrogen Bonding : The hydrochloride counterion likely forms ion-dipole interactions with the hydroxyl group, influencing crystal packing.
Comparative Structural Analysis with Related Fluorophenyl-pyrrolidine Derivatives
The compound’s structure differs from other fluorophenyl-pyrrolidines in substituent positioning and functional groups.
| Compound | Substituents | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | 4-F-benzyl, 3-ol, Cl⁻ | 231.69 g/mol | Hydrochloride salt form |
| 3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride | 3-F-phenyl, 3-ol, Cl⁻ | 217.67 g/mol | Meta-fluorine vs. para-fluorine |
| (3R)-1-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol | 4-F-benzyl, 3-ol, no Cl⁻ | 195.23 g/mol | Free base vs. hydrochloride |
Electronic and Steric Implications:
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNONEPRNZTHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Building Block for Pharmaceuticals : 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The compound's structural features allow for modifications that can enhance therapeutic efficacy and specificity.
2. Biological Studies
- Interaction with Biological Pathways : Research indicates that this compound may interact with specific molecular targets, such as receptors and enzymes involved in metabolic processes. Its potential as a beta-3 adrenergic receptor agonist suggests applications in managing metabolic disorders and obesity.
3. Industrial Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and specialty chemicals.
Research has highlighted several areas where this compound exhibits biological activity:
1. Metabolic Disorders
- As a beta-3 adrenergic receptor agonist, it may aid in the management of obesity by promoting lipolysis and thermogenesis in adipose tissue.
2. Neuropharmacology
- Preliminary studies suggest potential antidepressant effects, possibly linked to modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
1. Study on Metabolic Effects
- A study demonstrated that administration of this compound in animal models resulted in significant reductions in body weight and fat mass, suggesting its potential as an anti-obesity agent.
2. Neuropharmacological Assessment
- Another investigation assessed the compound's impact on mood disorders, revealing promising results in reducing symptoms associated with depression in preclinical models.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
- CAS No.: 24866-79-3 (synonym: AC1MHHHT)
- Key Differences : The chlorine atom at the para position increases molecular weight (vs. fluorine) and alters electronic properties. Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine .
- Pharmacological Impact : Chlorophenyl derivatives often exhibit altered receptor binding kinetics. For example, desfluoroparoxetine (a paroxetine analog with a phenyl instead of 4-fluorophenyl group) shows reduced serotonin reuptake inhibition, underscoring fluorine’s critical role in target engagement .
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
- CAS No.: 1246732-84-2
- This positional isomer may exhibit reduced CNS penetration compared to the para-substituted analog .
Core Heterocycle Modifications
Paroxetine Hydrochloride (Piperidine Core)
- CAS No.: 78246-49-8
- Structure : Piperidine ring with 4-(4-fluorophenyl) and 3-[(1,3-benzodioxol-5-yloxy)methyl] substituents.
- Key Differences : The six-membered piperidine ring reduces ring strain compared to pyrrolidine, enhancing conformational flexibility for optimal serotonin transporter (SERT) binding. Paroxetine’s benzodioxolyloxy group further improves selectivity and potency .
- Pharmacological Data : Paroxetine’s IC₅₀ for SERT inhibition is ~0.1 nM, whereas pyrrolidine-based analogs with simpler substituents (e.g., 4-fluorobenzyl) may require higher concentrations for similar effects due to reduced structural complexity .
{(3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol Hydrochloride
- CAS No.: Not explicitly listed (vendor: Chem Fish)
- Key Differences: The trifluoromethyl group at the 4-position increases electron-withdrawing effects and metabolic resistance. The methanol substituent on the pyrrolidine ring may enhance solubility but reduce blood-brain barrier permeability .
Impurities and Byproducts
Paroxetine-Related Compounds
- Desfluoroparoxetine Hydrochloride (CAS 130777-05-8): Lacks the 4-fluorophenyl group, resulting in a 10-fold decrease in SERT binding affinity .
Structural and Pharmacological Data Table
| Compound Name | CAS No. | Core Structure | Substituent(s) | Molecular Weight | Key Pharmacological Notes |
|---|---|---|---|---|---|
| 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol HCl | Not explicitly listed | Pyrrolidine | 4-Fluorobenzyl | ~247.7 (calc.) | Likely moderate SERT affinity |
| 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl | 24866-79-3 | Pyrrolidine | 4-Chlorobenzyl | ~264.1 (calc.) | Increased lipophilicity |
| Paroxetine HCl | 78246-49-8 | Piperidine | 4-Fluorophenyl, benzodioxolyl | 374.83 (hemihydrate) | IC₅₀ = 0.1 nM (SERT) |
| {(3S,4R)-4-[2-Fluoro-4-(CF₃)phenyl]pyrrolidin-3-yl}methanol HCl | N/A | Pyrrolidine | 2-Fluoro-4-CF₃ phenyl, methanol | ~340.27 | Enhanced metabolic stability |
Research Findings and Implications
- Fluorine’s Role : Fluorine at the para position optimizes electronic and steric properties for target binding, as seen in paroxetine’s high SERT affinity .
- Heterocycle Impact : Piperidine-based drugs (e.g., paroxetine) generally exhibit higher conformational flexibility than pyrrolidine analogs, improving receptor fit .
- Impurity Risks : Dehydrogenated impurities in fluorophenyl compounds (e.g., tetrahydropyridines) may pose toxicity concerns, necessitating stringent purity controls .
Biological Activity
3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C11H15ClFNO
- Molecular Weight : 231.69 g/mol
- CAS Number : 1246635-86-8
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the fluorophenyl group. This modification may enhance its interaction with biological targets, influencing various pathways.
Efficacy Against Bacteria and Fungi
In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 3-[(4-Fluorophenyl)methyl]... | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | <0.01 | Various Gram-positive bacteria |
| 2,4,6-Tripyrrolidinochlorobenzene | <0.05 | Candida albicans, E. coli |
These results suggest that the presence of halogen substituents significantly enhances the bioactivity of these compounds .
Case Studies
-
Study on Antibacterial Properties :
A study conducted on pyrrolidine derivatives indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was remarkably low against S. aureus and E. coli, demonstrating its potential as an effective antimicrobial agent . -
Antifungal Activity :
Another investigation focused on the antifungal properties revealed that certain derivatives showed substantial inhibition against fungal strains such as Candida albicans. The study highlighted the importance of structural modifications in enhancing antifungal activities .
Pharmacological Applications
Research indicates that compounds like this compound may also serve therapeutic roles beyond antimicrobial effects. For instance, they are being explored for their potential in treating gastrointestinal diseases due to their interactions with chemokine receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the pyrrolidine ring followed by fluorophenylmethyl substitution. Key steps include:
- Ring closure : Cyclization of aminoketones or via Michael addition to form the pyrrolidine core .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective reduction of ketones) ensure stereochemical fidelity. X-ray crystallography or chiral HPLC validates stereochemistry .
- Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., water/ethanol mixtures) ensures salt stability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomers .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures >95% purity .
Q. How does the compound interact with biological macromolecules in preliminary screening?
- Methodological Answer :
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization assess affinity for targets like GPCRs or enzymes .
- Docking studies : Computational modeling (e.g., AutoDock) predicts binding modes to guide mutagenesis or structural optimization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinity data across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH, temperature, and protein concentration .
- Orthogonal validation : Use multiple techniques (e.g., SPR + isothermal titration calorimetry) to cross-verify results .
- Structural analysis : Compare X-ray co-crystal structures to identify conformational changes or solvent effects .
Q. What strategies improve the metabolic stability of fluorophenyl-pyrrolidine derivatives without compromising activity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolic hotspots .
- Prodrug approaches : Mask hydroxyl groups with ester or carbamate linkages to enhance bioavailability .
Q. How do reaction conditions influence yield and scalability in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Switch from THF to ethanol/water mixtures for greener, scalable reactions .
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to reduce byproducts .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
